[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine
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Overview
Description
“[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine” is a chemical compound with the CAS Number: 643723-42-6 . It has a molecular weight of 224.71 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered thiazole ring attached to a chlorophenyl group and a methanamine group . The InChI code for this compound is 1S/C10H9ClN2S/c11-8-3-1-7(2-4-8)9-6-14-10(5-12)13-9/h1-4,6H,5,12H2 .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Characterization :
- The compound 4-(2-Chlorophenyl)-1, 6-dihydro-1, 3, 9-trimethylimidazo[1, 2-a]pyrazolo[4, 3-f] [1, 4]diazepine-9-14C, a related compound, was synthesized using acetyl-1-14C chloride, indicating the potential for creating radioactively labeled compounds for various research applications (Hicks et al., 1984).
Molecular Docking and Quantum Chemical Calculations :
- In 2020, Viji et al. performed molecular docking and quantum chemical calculations on a similar compound, 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol. This suggests the use of these compounds in theoretical chemistry and computational modeling (Viji et al., 2020).
Biological Activity Analysis :
- A study conducted by Viji et al. in 2020 on 2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol explored its biological functions like antimicrobial activity. Molecular docking was used to identify interactions with different proteins, indicating potential for drug discovery and biochemical research (Viji et al., 2020).
Antimicrobial Evaluation :
- Research by Kubba and Rahim in 2018 explored the antimicrobial activity of 2-amino-4-(4-chloro phenyl)-1,3-thiazole derivatives. These compounds showed moderate antibacterial and high antifungal activities, suggesting their potential in antimicrobial research (Kubba & Rahim, 2018).
Safety and Hazards
The safety information for “[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine” indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mechanism of Action
Target of Action
Thiazole derivatives, which include [4-(4-chlorophenyl)-1,3-thiazol-2-yl]methanamine, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple molecular and cellular effects .
Properties
IUPAC Name |
[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c11-8-3-1-7(2-4-8)9-6-14-10(5-12)13-9/h1-4,6H,5,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXWLWCFGZLTAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CN)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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